molecular formula C15H22BNO5 B13034126 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane

Cat. No.: B13034126
M. Wt: 307.15 g/mol
InChI Key: XIPKEJPRKVTUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 4,4,5,5-tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane systematically describes the compound’s structure. The parent framework is a 1,3,2-dioxaborolane ring, a five-membered heterocycle containing one boron atom and two oxygen atoms. The numbering begins at the boron atom (position 1), followed by the adjacent oxygens (positions 2 and 3) and the two carbons (positions 4 and 5). The prefix 4,4,5,5-tetramethyl indicates that both carbons at positions 4 and 5 bear two methyl groups each, forming a pinacol-derived boronate ester. The substituent at position 2 is a 3-(4-nitrophenoxy)propyl group, comprising a three-carbon alkyl chain terminating in a 4-nitrophenoxy moiety.

Key structural features :

  • Boron coordination : The boron center adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and the propyl substituent.
  • Steric effects : The tetramethyl groups on the dioxaborolane ring create significant steric hindrance, influencing reactivity and stability.

Properties

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)10-5-11-20-13-8-6-12(7-9-13)17(18)19/h6-9H,5,10-11H2,1-4H3

InChI Key

XIPKEJPRKVTUBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling

A common approach involves the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronate ester precursor:

  • Starting materials : 4-nitrophenylboronic acid pinacol ester and an appropriate halogenated propyl phenol or ether precursor.
  • Catalysts and conditions : Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., bis(diphenylphosphino)ferrocene) in the presence of bases like cesium carbonate or potassium carbonate.
  • Solvents : Mixtures of water and organic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature : Typically reflux or elevated temperatures (80–110 °C).
  • Atmosphere : Inert nitrogen or argon atmosphere to avoid oxidation.

Example procedure (adapted from literature):

Step Reagents and Conditions Yield Notes
Reaction of 4-nitrophenylboronic acid pinacol ester with 3-bromopropyl phenol derivative Pd(dppf)Cl2 (bis(diphenylphosphino)ferrocene palladium(II) dichloride), Cs2CO3, DMSO/H2O (3:1), 90 °C, 12 h, N2 atmosphere 70–80% Efficient coupling to form the boronate ester with propyl linker

This method allows selective formation of the boronate ester with the desired 3-(4-nitrophenoxy)propyl substituent.

Ether Formation via Nucleophilic Substitution

Another approach is to prepare the boronate ester bearing a reactive propyl halide or tosylate group, followed by nucleophilic substitution with 4-nitrophenol:

  • Step 1 : Synthesize 4,4,5,5-tetramethyl-2-(3-halopropyl)-1,3,2-dioxaborolane.
  • Step 2 : React with 4-nitrophenol under basic conditions (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) at elevated temperature to form the ether linkage.

This method is advantageous for modular synthesis, allowing late-stage functionalization.

Detailed Reaction Conditions and Optimization

Catalyst and Base Selection

  • Palladium catalysts : Pd(dppf)Cl2 and Pd(PPh3)4 are preferred for their high activity and stability.
  • Bases : Cesium carbonate often provides better solubility and reactivity compared to potassium carbonate.
  • Solvents : DMSO/H2O mixtures enhance the solubility of inorganic bases and facilitate coupling.

Temperature and Time

  • Reactions generally require heating to 80–100 °C for 8–16 hours to achieve optimal conversion.
  • Prolonged reaction times may increase yield but risk side reactions; thus, monitoring is essential.

Purification

  • The crude product is typically purified by silica gel column chromatography using eluents such as hexane/ethyl acetate mixtures.
  • Purity is confirmed by GC (>98%) and NMR spectroscopy.

Representative Data Table of Preparation Parameters

Parameter Typical Value/Condition Effect on Yield and Purity
Catalyst Pd(dppf)Cl2 (5 mol%) High catalytic efficiency
Base Cs2CO3 (2 eq.) Promotes deprotonation and coupling
Solvent DMSO/H2O (3:1) Enhances solubility and reaction rate
Temperature 90 °C Optimal for coupling without decomposition
Reaction time 12 hours Sufficient for full conversion
Atmosphere Nitrogen Prevents oxidation of sensitive reagents
Purification method Silica gel chromatography (Hexane/EtOAc) Achieves >98% purity
Yield 70–80% High yield with optimized conditions

Research Findings and Notes

  • The boronate ester formation is sensitive to moisture and oxygen; therefore, inert atmosphere techniques (Schlenk line or glovebox) are recommended.
  • The nitro group on the phenoxy ring is electron-withdrawing, which can influence the reactivity during ether formation or cross-coupling.
  • Literature reports confirm that the pinacol boronate ester is stable under the described reaction conditions and can be isolated as a yellow solid with high purity.
  • Analytical data such as 1H NMR and 13C NMR confirm the structure, with characteristic signals for the tetramethyl groups and aromatic protons.
  • Mass spectrometry (ESI-MS) typically shows molecular ion peaks consistent with the expected molecular weight.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate.

Major Products

    Reduction: 4,4,5,5-Tetramethyl-2-[3-(4-aminophenoxy)propyl]-1,3,2-dioxaborolane.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, forming a carbon-carbon bond. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Similar compounds to 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane include:

4,4,5,5-Tetramethyl-2-(3-(perfluorophenyl)propyl)-1,3,2-dioxaborolane (4a) :

  • Substituent: 3-(Perfluorophenyl)propyl.
  • Properties: Colorless oil, 72% yield after column chromatography.
  • Reactivity: Used in hydroboration reactions due to the electron-deficient perfluorophenyl group .
  • Molecular Weight: ~334.1 g/mol (calculated).

4,4,5,5-Tetramethyl-2-(8-phenyloctyl)-1,3,2-dioxaborolane (4j): Substituent: 8-Phenyloctyl. Properties: Likely a viscous oil (inferred from similar compounds). Applications: Long alkyl chains may improve solubility in nonpolar solvents for Suzuki-Miyaura couplings .

2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

  • Substituent: Phenylethynyl.
  • Properties: Solid with a molecular weight of 228.1 g/mol.
  • Reactivity: The alkyne moiety enables conjugation or cycloaddition reactions .

2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

  • Substituent: Heteroaromatic benzo[b]thiophene.
  • Properties: Molecular weight 274.19 g/mol.
  • Applications: Useful in synthesizing thiophene-based polymers or pharmaceuticals .

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Physical State Yield Key Applications/Reactivity
Target Compound 3-(4-Nitrophenoxy)propyl ~307.1 (calc.) Likely oil N/A Cross-coupling, nitro-group chemistry
4a 3-(Perfluorophenyl)propyl ~334.1 (calc.) Colorless oil 72% Hydroboration, electron-deficient systems
4j 8-Phenyloctyl ~330.3 (calc.) Oil N/A Solubility-enhanced cross-couplings
Phenylethynyl derivative Phenylethynyl 228.1 Solid N/A Conjugation reactions, materials science
Benzo[b]thiophene derivative 2-Methylbenzo[b]thiophen-3-yl 274.19 Solid N/A Heterocyclic synthesis

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

  • Molecular Formula : C16H24BNO4
  • Molar Mass : 305.18 g/mol
  • CAS Number : 2246844-38-0

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with aryl halides under controlled conditions. The resulting compound features a dioxaborolane structure that is significant for its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that boron-containing compounds like this compound exhibit promising antitumor properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).
  • Results : In vitro assays demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The compound's mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.
Cell LineIC50 Value (μM)
HeLa15
A54910
MCF712

The proposed mechanism involves the accumulation of boron within tumor cells leading to the induction of oxidative stress and apoptosis. This is supported by studies showing increased reactive oxygen species (ROS) levels in treated cells.

Case Studies

Several case studies have explored the therapeutic potential of boron compounds in combination therapies:

  • Combination with Radiotherapy : A study demonstrated that combining this compound with thermal neutron capture therapy significantly enhanced tumor cell death compared to either treatment alone.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.